Sudan I-d5

Overview

Description

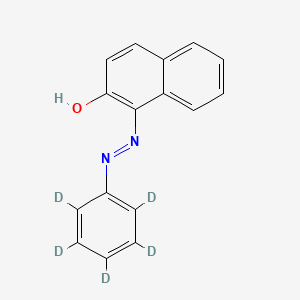

Sudan I-d5 is a deuterated version of Sudan I . Sudan I is a diazo-conjugate red dye that can be used as an additive to products such as oils, solvents, or polishes . It inhibits the growth of bacterial strains Clostridium perfringens and L. rhamnosus .

Synthesis Analysis

Sudan I-d5 may be used as an internal standard for the determination of azo dyes in feed by ultra-high-performance liquid chromatography-tandem mass spectrometry . A method has been developed for the simultaneous determination of 11 azo dyes including 7 Sudan dyes . The method uses simple extraction with a strong organic solvent, stable isotope analogues as internal standards, and does not require any lengthy clean-up steps .Molecular Structure Analysis

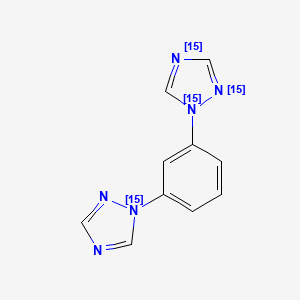

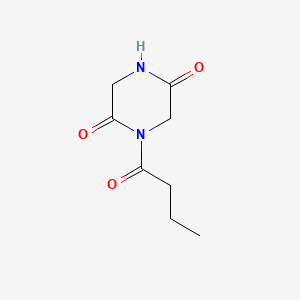

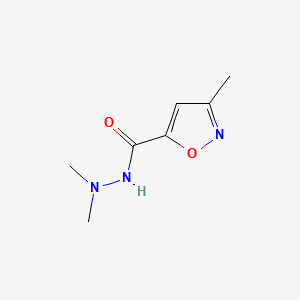

The molecular formula of Sudan I-d5 is C16H7D5N2O . The molecular weight is 253.31 .Scientific Research Applications

Detection of Azo Dyes in Spices

Sudan I-d5 is used in the analysis of Sudan and other azo dyes in spices using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry . This method is used to assure that food is free from these harmful colors . The method uses simple extraction with a strong organic solvent, stable isotope analogues as internal standards, and does not require any lengthy clean-up steps .

Monitoring Programs for Food Safety

Sudan I-d5 is used in robust monitoring programs based on reliable detection methods to assure the food is free from harmful colors . This is particularly important as Sudan dyes have been fraudulently and illegally used to enhance the visual surface color of spices and food .

Determination of Illegal Dyes in Paprika

Sudan I-d5 is used for the determination of illegal dyes in paprika using UPLC-MS/MS after extraction of 11 dyes with a strong organic solvent . This method uses stable isotope analogues as internal standards, without any lengthy clean-up steps .

Determination of Azo Dyes in Feed

Sudan I-d5 may be used as an internal standard for the determination of the azo dyes in feed by ultra-high performance liquid chromatography-tandem mass spectrometry .

Mechanism of Action

Target of Action

Sudan I-d5, a deuterated form of Sudan I, is primarily known for its inhibitory action against bacterial strains such as Clostridium perfringens and L. rhamnosus . These bacteria are part of the human gut microbiota, and their growth can be inhibited by Sudan I-d5, suggesting that this compound may have potential applications in controlling bacterial populations.

Mode of Action

It is known that sudan i, the non-deuterated form, is a diazo-conjugate red dye . Diazo dyes are characterized by a nitrogen double bond, which can interact with various biological targets. The specific interactions of Sudan I-d5 with its bacterial targets are yet to be elucidated.

Pharmacokinetics

It is known that sudan i-d5 is soluble in dmso , which suggests that it may have good bioavailability when administered in suitable formulations

Result of Action

The primary result of Sudan I-d5’s action is the inhibition of growth in certain bacterial strains

Action Environment

The action of Sudan I-d5 can be influenced by various environmental factors. For instance, its stability has been studied under different conditions . This suggests that the action, efficacy, and stability of Sudan I-d5 can be influenced by factors such as temperature and light exposure.

Future Directions

properties

IUPAC Name |

1-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,19H/i1D,2D,3D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQIXHXHHPWVIL-RCQSQLKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C=CC3=CC=CC=C32)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746791 | |

| Record name | (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sudan I-d5 | |

CAS RN |

752211-63-5 | |

| Record name | (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 752211-63-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is Sudan I-d5, and what is it used for in research?

A1: Sudan I-d5 is a deuterated analog of Sudan I, a fat-soluble dye. While Sudan I itself is banned in food products due to its toxicity, its deuterated forms, like Sudan I-d5, find use as internal standards in analytical chemistry, specifically in techniques like mass spectrometry.

Q2: How does using Sudan I-d5 as an internal standard improve the accuracy of measuring Sudan I in food samples?

A2: Using Sudan I-d5 enhances accuracy by acting as a reference point during analysis. Here's why:

- Compensation for Losses: During sample preparation, some analyte (Sudan I in this case) might be lost. Since Sudan I-d5 is added at the beginning and experiences the same processes, its measured loss helps researchers correct for losses in the original Sudan I, leading to more accurate quantification. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)

![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)